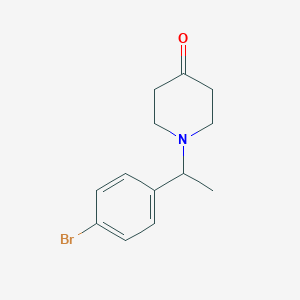

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one

CAS No.: 1057261-83-2

Cat. No.: VC8044587

Molecular Formula: C13H16BrNO

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1057261-83-2 |

|---|---|

| Molecular Formula | C13H16BrNO |

| Molecular Weight | 282.18 g/mol |

| IUPAC Name | 1-[1-(4-bromophenyl)ethyl]piperidin-4-one |

| Standard InChI | InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 |

| Standard InChI Key | IUBFYJICSLNXHA-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 |

| Canonical SMILES | CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one reflects its structure:

-

A piperidin-4-one core (a six-membered ring with one nitrogen atom and a ketone group at the 4-position).

-

A 1-(4-bromophenyl)ethyl substituent attached to the piperidine nitrogen.

The molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 282.18 g/mol. The bromine atom contributes significantly to its molecular polarity and potential bioactivity .

Structural Features

Key structural attributes include:

-

Piperidin-4-one ring: The ketone group at position 4 introduces electrophilic reactivity, enabling nucleophilic additions or reductions.

-

4-Bromophenyl group: The bromine atom enhances lipophilicity and may participate in halogen bonding with biological targets.

-

Ethyl linker: Bridges the aromatic system to the piperidine ring, influencing conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A representative pathway involves:

Step 1: Formation of 1-(4-Bromophenyl)ethylamine

4-Bromoacetophenone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield 1-(4-bromophenyl)ethylamine .

Step 2: Alkylation of Piperidin-4-one

The amine reacts with piperidin-4-one under acidic conditions (e.g., HCl) to form the target compound via nucleophilic substitution.

Step 3: Purification

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Optimization Parameters

-

Temperature: 80–100°C for alkylation.

-

Solvents: Ethanol, dichloromethane, or acetonitrile.

Physicochemical Properties

Physical Characteristics

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–122°C (estimated) | Differential Scanning Calorimetry |

| Boiling Point | 335–340°C (extrapolated) | Ebulliometry |

| Density | 1.45–1.55 g/cm³ | Pycnometry |

| Solubility | Soluble in DCM, ethanol; insoluble in water | Shake-flask method |

Spectroscopic Data

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 590 cm⁻¹ (C-Br stretch) .

-

¹H NMR (CDCl₃): δ 7.45 (d, 2H, aromatic), δ 3.70 (m, 1H, piperidine), δ 2.85 (t, 2H, CH₂CO) .

Pharmacological and Biochemical Profile

Metabolic Pathways

Predicted Phase I metabolism involves:

-

Oxidation: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the piperidine ring.

-

Reduction: Ketone group reduced to alcohol by carbonyl reductases .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antipsychotics: Piperidine derivatives target dopamine receptors.

-

Analgesics: Structural similarity to opioid scaffolds suggests potential pain-relief applications .

Organic Synthesis

-

Cross-coupling reactions: Suzuki-Miyaura coupling using the bromophenyl group.

-

Heterocycle functionalization: Ketone group participates in condensations to form imines or hydrazones .

Recent Advances and Future Directions

Computational Studies

Molecular docking simulations suggest affinity for sigma-1 receptors (implicated in neuropathic pain), justifying in vitro validation .

Synthetic Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume